

An In-depth Technical Guide to 5-Iodosalicylaldehyde (CAS: 1761-62-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-5-iodobenzaldehyde

Cat. No.: B156012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodosalicylaldehyde, a halogenated derivative of salicylaldehyde, is a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of an iodine atom on the aromatic ring, make it a valuable precursor for the synthesis of a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Iodosalicylaldehyde. It further details experimental protocols for its synthesis and key reactions, and explores the biological activities of its derivatives, including their potential anticancer mechanisms involving the induction of apoptosis.

Chemical and Physical Properties

5-Iodosalicylaldehyde is a pale yellow to white crystalline solid. The presence of the electron-withdrawing iodine atom and the electron-donating hydroxyl group on the benzene ring influences its reactivity and physical properties.

Property	Value	Reference(s)
CAS Number	1761-62-2	[1] [2]
Molecular Formula	C ₇ H ₅ IO ₂	[1]
Molecular Weight	248.02 g/mol	[1]
Melting Point	98-100 °C	[1]
Appearance	White to light yellow crystalline powder	[1]
Purity	≥95%	[1]
Solubility	Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.	
InChI Key	PDFVIWFKGYODKD-UHFFFAOYSA-N	
SMILES	O=Cc1cc(I)ccc1O	

Synthesis of 5-Iodosalicylaldehyde

The synthesis of 5-Iodosalicylaldehyde is typically achieved through the electrophilic iodination of salicylaldehyde. Two common methods are detailed below.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This method offers good yields and regioselectivity under relatively mild conditions.

Materials:

- Salicylaldehyde
- N-Iodosuccinimide (NIS)

- Dichloromethane (CH_2Cl_2) or 1,2-dichloroethane ($(\text{CH}_2\text{Cl})_2$)
- Triphenylphosphorane bis(trifluoromethylsulfonyl)imide ($\text{Ph}_3\text{PAuNTf}_2$) (catalyst)
- Hexane
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography
- Standard laboratory glassware
- Magnetic stirrer
- Rotary evaporator

Procedure:

- To a stirred solution of salicylaldehyde (1 mmol) in dichloromethane (0.1 M), add triphenylphosphorane bis(trifluoromethylsulfonyl)imide (0.025 mmol).
- Add N-iodosuccinimide (1.1 mmol) to the reaction mixture.
- Stir the reaction mixture at room temperature or under reflux until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
- Upon completion, evaporate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 5-Iodosalicylaldehyde.

Experimental Protocol: Iodination using Potassium Iodate and Iodine

This method provides an alternative route for the synthesis of 5-Iodosalicylaldehyde.

Materials:

- Salicylaldehyde
- Ethanol or Methanol
- Acetic acid
- Phosphoric acid
- Potassium iodate (KIO_3)
- Iodine (I_2) or Potassium iodide (KI)
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

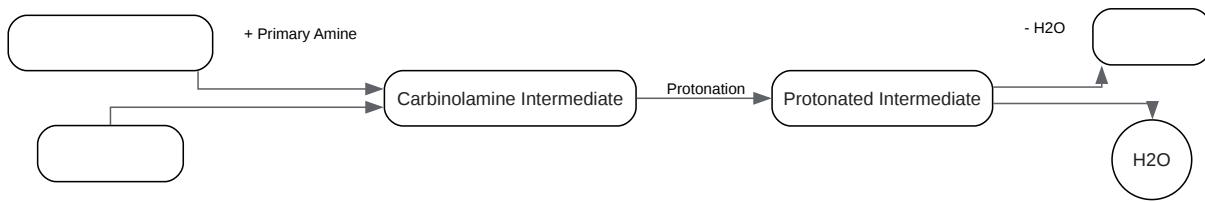
- Dissolve salicylaldehyde in ethanol or methanol.
- Add acetic acid and phosphoric acid to the solution and stir.
- Add an equimolar amount of the iodinating agent (a mixture of KIO_3 and I_2 , or KIO_3 and KI).
- Maintain the reaction temperature between 25-40 °C and stir for 2-12 hours.
- After the reaction is complete, add water to the reaction mixture to precipitate the product.
- Filter the precipitate and wash it with an ethanol-water solution to yield 5-Iodosalicylaldehyde.

Key Reactions and Experimental Protocols

5-Iodosalicylaldehyde is a versatile intermediate for various organic transformations, including Schiff base formation and Suzuki coupling reactions.

Schiff Base Formation

The aldehyde functional group of 5-Iodosalicylaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are important ligands in coordination chemistry and possess a range of biological activities.


Experimental Protocol: Synthesis of a 5-Iodosalicylaldehyde Schiff Base

Materials:

- 5-Iodosalicylaldehyde
- A primary amine (e.g., aniline or a substituted aniline)
- Ethanol
- Standard laboratory glassware
- Magnetic stirrer
- Reflux condenser

Procedure:

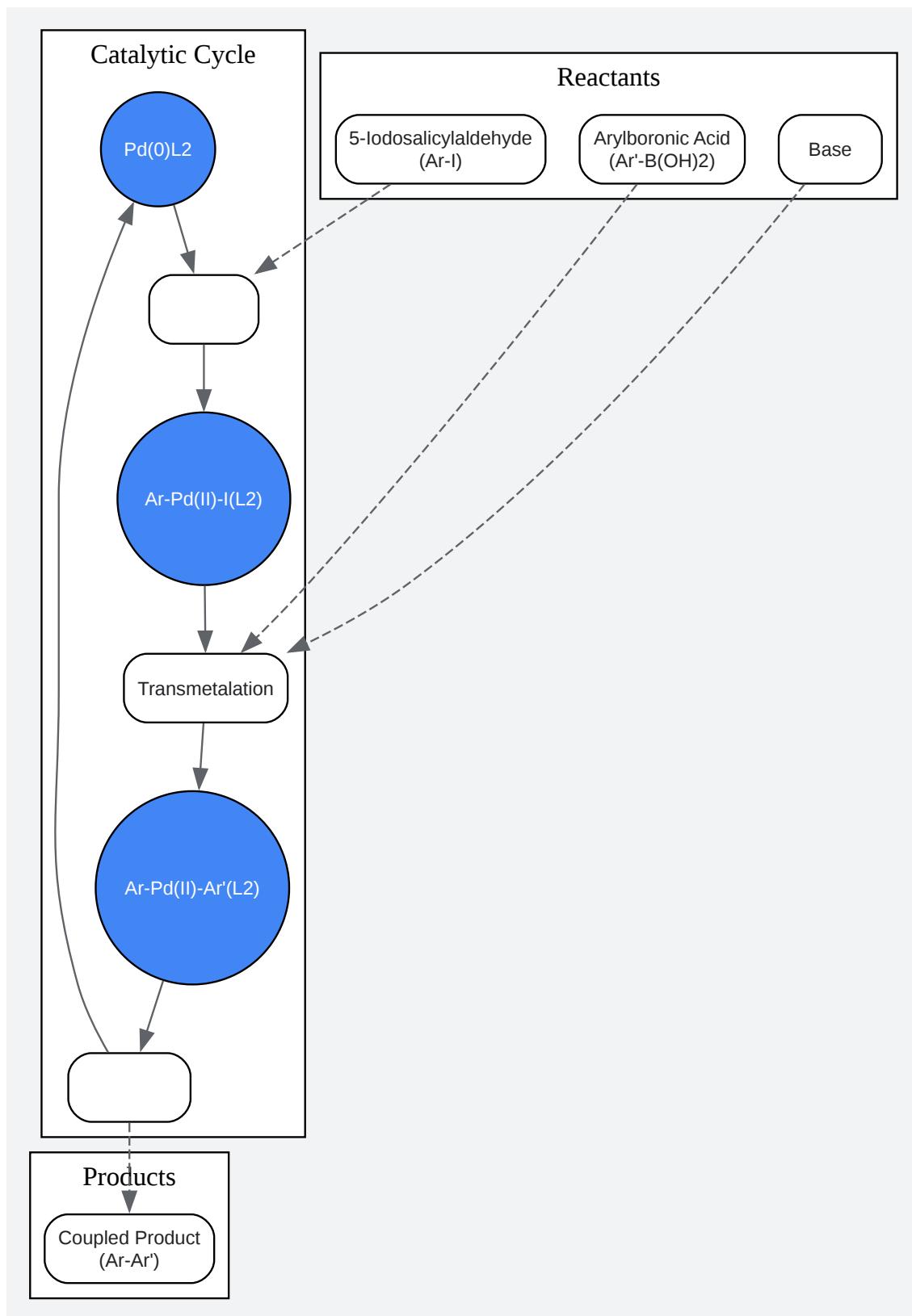
- Dissolve 5-Iodosalicylaldehyde (1 mmol) in ethanol in a round-bottom flask.
- Add an equimolar amount of the primary amine to the solution.
- Heat the reaction mixture to reflux and stir for 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

[Click to download full resolution via product page](#)

Schiff Base Formation Workflow

Suzuki Coupling

The iodine atom in 5-Iodosalicylaldehyde serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the formation of carbon-carbon bonds.


Experimental Protocol: Suzuki Coupling of 5-Iodosalicylaldehyde

Materials:

- 5-Iodosalicylaldehyde
- An arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- A base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3)
- A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water)
- Standard Schlenk line or glovebox equipment for inert atmosphere reactions
- Magnetic stirrer and heating plate

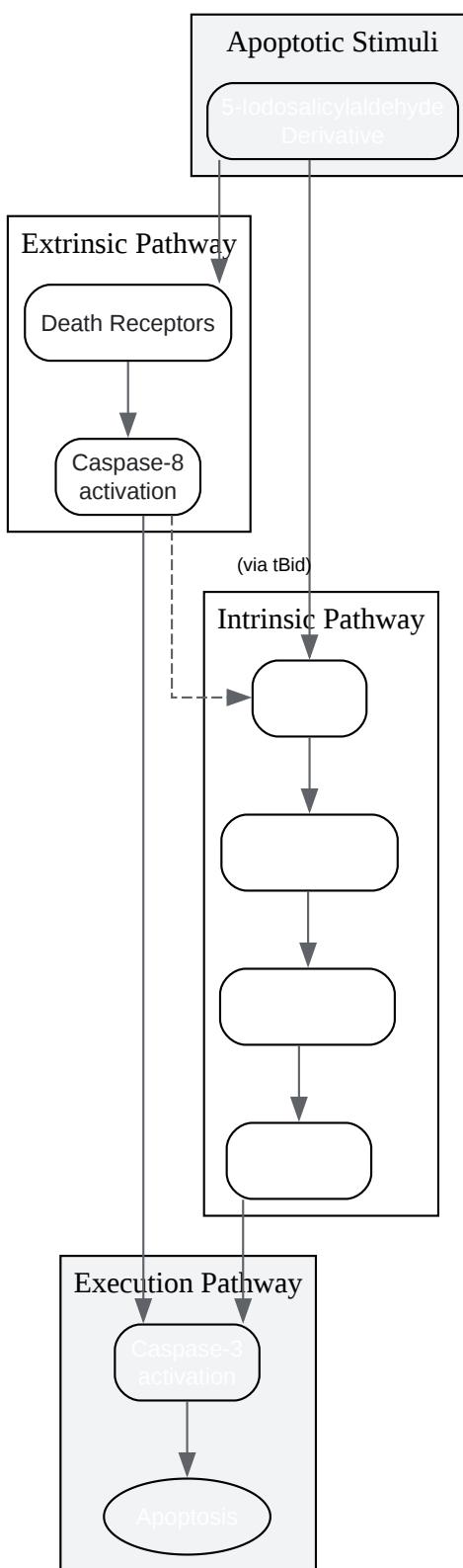
Procedure:

- In a Schlenk flask, combine 5-iodosalicylaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature.
- Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Suzuki Coupling Catalytic Cycle

Biological Activities and Signaling Pathways


Derivatives of 5-iodosalicylaldehyde, particularly its Schiff base complexes and products of Suzuki coupling, have garnered significant interest for their potential biological applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity and Apoptosis Induction

Numerous studies have reported the cytotoxic effects of metal complexes of salicylaldehyde Schiff bases against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death. While the precise signaling pathways for 5-iodosalicylaldehyde derivatives are still under investigation, the general mechanisms of apoptosis induction by similar compounds involve both intrinsic and extrinsic pathways.

Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress, such as that induced by cytotoxic compounds. Key events include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and the activation of caspase-8, which in turn can directly activate the executioner caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.

[Click to download full resolution via product page](#)

Potential Apoptosis Signaling Pathways

Applications in Drug Development and Research

The chemical versatility of 5-Iodosalicylaldehyde makes it a valuable tool for:

- Lead Compound Synthesis: Its ability to undergo various chemical modifications allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs.
- Probe Development: The introduction of the iodo-substituent provides a site for radiolabeling or the attachment of fluorescent tags, enabling its use as a molecular probe to study biological processes.
- Material Science: It serves as a monomer or cross-linking agent in the synthesis of novel polymers and functional materials.

Conclusion

5-Iodosalicylaldehyde is a key chemical intermediate with a broad spectrum of applications. Its straightforward synthesis and diverse reactivity make it an important building block for the development of new pharmaceuticals, particularly in the area of anticancer research. Further investigation into the specific molecular targets and signaling pathways of its derivatives will be crucial in realizing its full therapeutic potential. This guide provides a foundational understanding for researchers and scientists working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Iodosalicylaldehyde (CAS: 1761-62-2)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b156012#5-iodosalicylaldehyde-cas-number-1761-62-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com